molecular formula C16H15NO3 B353040 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one CAS No. 868213-20-1

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one

Cat. No.: B353040
CAS No.: 868213-20-1
M. Wt: 269.29g/mol
InChI Key: BLKDOBLNUVMKQF-UHFFFAOYSA-N
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Description

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a 3-methylphenoxy group attached to an ethyl chain, which is further connected to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with 2-aminophenol in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the benzoxazole ring. The reaction conditions generally require heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
  • 3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
  • 3-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-3-ium-2-sulfonate

Uniqueness

3-[2-(3-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenoxy group enhances its lipophilicity and potential bioactivity compared to other similar compounds. Additionally, the benzoxazole core provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-5-4-6-13(11-12)19-10-9-17-14-7-2-3-8-15(14)20-16(17)18/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKDOBLNUVMKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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